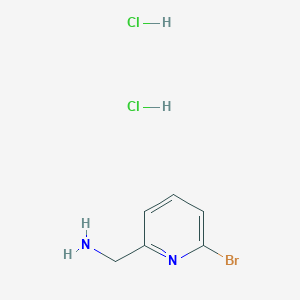

2-(thiophen-2-yl)propan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-yl)propan-2-amine, also known as TPA, is a versatile compound that has gained significant attention in the scientific research community. It is a thiophene ring-based structural analogue of methamphetamine . It has similar stimulant effects to amphetamine but with around one third the potency .

Synthesis Analysis

The synthesis of 2-(thiophen-2-yl)propan-2-amine involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the reaction of N,N-Dimethylformamide (DMF) with thiophene to obtain 2-thiophenecarbaldehyde, which then reacts with isopropyl chloroacetate to obtain 2-thiopheneacetaldehyde. This is then reacted with hydroxylamine hydrochloride to obtain 2-thiopheneacetaldehyde oxime, and finally reduced to give 2-thiopheneethylamine .Molecular Structure Analysis

The molecular formula of 2-(thiophen-2-yl)propan-2-amine is C7H11NS . The molecular weight is 141.24 .Chemical Reactions Analysis

Thiopropamine, a related compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .Physical And Chemical Properties Analysis

2-(Thiophen-2-yl)propan-2-amine is a liquid at room temperature .Mechanism of Action

Safety and Hazards

The compound has been assigned the hazard statements H315-H318-H335-H227, indicating that it can cause skin irritation, eye damage, respiratory irritation, and is flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(thiophen-2-yl)propan-2-amine hydrochloride involves the reaction of thiophene-2-carboxaldehyde with nitroethane to form 2-(thiophen-2-yl)nitropropane. The nitro group is then reduced to an amine group using hydrogen gas and a palladium catalyst. The resulting 2-(thiophen-2-yl)propan-2-amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Thiophene-2-carboxaldehyde", "Nitroethane", "Hydrogen gas", "Palladium catalyst", "2-(Thiophen-2-yl)propan-2-amine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Thiophene-2-carboxaldehyde is reacted with nitroethane in the presence of a base such as potassium carbonate to form 2-(thiophen-2-yl)nitropropane.", "Step 2: The nitro group in 2-(thiophen-2-yl)nitropropane is reduced to an amine group using hydrogen gas and a palladium catalyst.", "Step 3: The resulting 2-(thiophen-2-yl)propan-2-amine is reacted with hydrochloric acid to form the hydrochloride salt." ] } | |

CAS RN |

1202751-83-4 |

Product Name |

2-(thiophen-2-yl)propan-2-amine hydrochloride |

Molecular Formula |

C7H12ClNS |

Molecular Weight |

177.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.